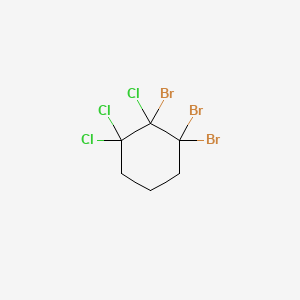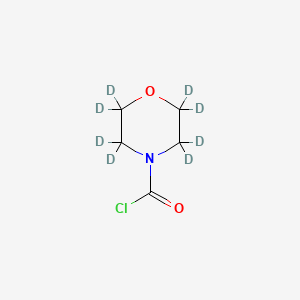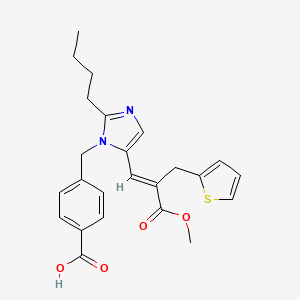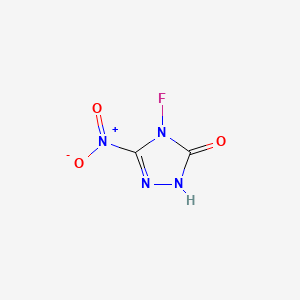
tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride: is a chemical compound with the molecular formula C22H27ClN2O4. It is commonly used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride typically involves the following steps:
Protection of the amino group: The amino group is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.
Formation of the ester: The protected amino acid is then esterified with tert-butyl alcohol under acidic conditions.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides and conditions such as room temperature.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Deprotection: Piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding carboxylic acid.
Deprotection: The free amino acid.
Scientific Research Applications
Chemistry:
- Used as a building block in peptide synthesis.
- Employed in the synthesis of complex organic molecules .
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Acts as a precursor in the synthesis of biologically active peptides .
Medicine:
- Investigated for potential therapeutic applications.
- Used in the development of peptide-based drugs .
Industry:
- Applied in the production of specialty chemicals.
- Used in the manufacture of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride involves its ability to participate in various chemical reactions due to its functional groups. The Fmoc group provides protection during synthesis, while the amino and ester groups allow for further functionalization. The compound interacts with molecular targets through covalent bonding and non-covalent interactions, facilitating the formation of desired products .
Comparison with Similar Compounds
- tert-butyl 2-((9H-fluoren-9-ylmethoxycarbonyl)amino)-3-iodopropanoate
- tert-butyl (2S)-2-((9H-fluoren-9-ylmethoxycarbonyl)amino)-3-hydroxypropanoate
- tert-butyl (2S)-2-((9H-fluoren-9-ylmethoxycarbonyl)amino)-6-aminohexanoate hydrochloride
Uniqueness:
- The presence of both the Fmoc and tert-butyl groups provides dual protection, making it highly versatile in peptide synthesis.
- The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C22H27ClN2O4 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H |
InChI Key |
HBBNGRFPZAWXOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)






![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)

![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)
